molecular formula C14H20ClNO B13795105 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine CAS No. 73806-38-9

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine

Cat. No.: B13795105
CAS No.: 73806-38-9
M. Wt: 253.77 g/mol
InChI Key: JOQQPFMZRONACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine is an organic compound that features a cyclohexane ring substituted with a chlorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine typically involves the reaction of cyclohexanone with m-methoxyphenylmagnesium bromide to form the corresponding alcohol. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom. Finally, the amine group is introduced through a reductive amination process using an appropriate amine source and reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a cyclohexylmethylamine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of hydroxyl or thiol-substituted cyclohexane derivatives.

Scientific Research Applications

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-phenylcyclohexanemethylamine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxyphenylcyclohexanemethylamine: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73806-38-9

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

[2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine

InChI

InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3

InChI Key

JOQQPFMZRONACM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.